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molecular formula C17H13Cl3O3 B8511328 Phenyl[4-phenyl-2-(trichloromethyl)-1,3-dioxolan-4-yl]methanone CAS No. 54951-53-0

Phenyl[4-phenyl-2-(trichloromethyl)-1,3-dioxolan-4-yl]methanone

Cat. No. B8511328
M. Wt: 371.6 g/mol
InChI Key: QWUNFGFHMFDPLH-UHFFFAOYSA-N
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Patent
US04037021

Procedure details

The procedure of Example 1 was repeated except that the starting materials were α-methylolbenzoin and chloral. The product was a 63% yield of 2-trichloromethyl-4-benzoyl-4-phenyl-1, 3-dioxolane, analyzed as follows:
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([C:3]([C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1)([OH:12])[C:4](=[O:11])[C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1)[OH:2].O=[CH:20][C:21]([Cl:24])([Cl:23])[Cl:22]>>[Cl:22][C:21]([Cl:24])([Cl:23])[CH:20]1[O:12][C:3]([C:4](=[O:11])[C:5]2[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=2)([C:13]2[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=2)[CH2:1][O:2]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(O)C(C(C1=CC=CC=C1)=O)(O)C1=CC=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=CC(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC(C1OCC(O1)(C1=CC=CC=C1)C(C1=CC=CC=C1)=O)(Cl)Cl
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 63%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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